4-O-Tolyl-1,3-dihydro-imidazol-2-one
Description
Significance of the Dihydro-Imidazol-2-one Heterocyclic Scaffold in Contemporary Chemical Research
The dihydro-imidazol-2-one scaffold, also known as a cyclic urea (B33335), is a structural motif of considerable interest in modern chemical research, largely due to its prevalence in pharmacologically active molecules. mdpi.comnih.gov Compounds containing this heterocyclic system have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. researchgate.netnih.gov
The significance of this scaffold can be attributed to several key features:
Structural Rigidity: The cyclic nature of the ring provides a degree of conformational rigidity, which can be advantageous for specific binding to biological targets like enzymes and receptors.
Hydrogen Bonding Capability: The presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds, which are crucial for molecular recognition and interaction with biological macromolecules. nih.gov
Versatility for Substitution: The scaffold allows for chemical modification at various positions, enabling chemists to synthesize a large library of derivatives with diverse properties and biological activities.
These characteristics make the dihydro-imidazol-2-one moiety a valuable component in the design and discovery of new therapeutic agents. nih.gov
| Biological Activity | Description |
| Antimicrobial | Effective against various bacterial and fungal strains. |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. researchgate.net |
| Cardiotonic | Certain derivatives have shown positive inotropic effects, useful in treating heart failure. researchgate.net |
| Anti-inflammatory | Exhibits properties that can reduce inflammation. nih.gov |
| Anticonvulsant | Some derivatives have been investigated for their potential to prevent or reduce the severity of epileptic seizures. |
Historical Development and Academic Evolution of Dihydro-Imidazol-2-one Synthesis
The synthesis of dihydro-imidazol-2-one and its derivatives has evolved significantly over the years, with chemists developing more efficient and sustainable methods.
Historically, one of the most common methods for synthesizing these compounds involves the carbonylation of 1,2-diamines . mdpi.comresearchgate.net This approach directly incorporates the carbonyl group to form the cyclic urea structure. While effective, traditional methods often required the use of hazardous carbonylating agents like phosgene.
Modern synthetic chemistry has introduced several more elegant and safer strategies:
Catalytic Diamination of Alkenes: This method involves the use of a metal catalyst to facilitate the addition of two nitrogen atoms across a double bond within a urea molecule, forming the imidazolidin-2-one ring. mdpi.com
Intramolecular Hydroamidation of Propargylic Ureas: This is a base-catalyzed approach that allows for the synthesis of highly substituted imidazolidin-2-ones and imidazol-2-ones under ambient conditions with short reaction times. acs.org
Oxidation of Imidazolium (B1220033) Salts: Convenient methods have been developed for the direct conversion of imidazolium salts to the corresponding 2-imidazolone derivatives using oxidizing agents like sodium hypochlorite (B82951) (commercial bleach). researchgate.net
Rearrangement of Heterocyclic Precursors: Some synthetic routes involve the rearrangement of other heterocyclic systems, such as 1H-imidazole 3-oxides, to form the desired imidazol-2-one structure. researchgate.net
The table below summarizes some of the key synthetic approaches.
| Synthetic Method | Description | Key Features |
| Carbonylation of Diamines | Direct incorporation of a carbonyl group into a 1,2-diamine. mdpi.com | Traditional method, can involve hazardous reagents. |
| Catalytic Diamination of Alkenes | Metal-catalyzed intramolecular cyclization of ureas containing an alkene. mdpi.com | Elegant and efficient for constructing the ring scaffold. |
| Intramolecular Hydroamidation | Base-catalyzed cyclization of propargylic ureas. acs.org | Mild conditions, high yields, and short reaction times. |
| Oxidation of Imidazolium Salts | Conversion of imidazolium salts to imidazolones using an oxidizing agent. researchgate.net | A direct and convenient method. |
Overview of Academic Research Trajectories for Novel Heterocyclic Compounds Bearing the Dihydro-Imidazol-2-one Moiety
Academic research into novel compounds featuring the dihydro-imidazol-2-one moiety is vibrant and multifaceted, primarily driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action.
One major research trajectory is the development of anticancer agents . Scientists have synthesized and evaluated numerous dihydro-imidazol-2-one derivatives for their ability to inhibit the growth of various cancer cell lines. researchgate.net For example, novel hybrid compounds containing both a benzofuroxan (B160326) and a 1H-imidazol-2(3H)-one moiety have been synthesized and tested for their cytotoxic effects on human cancer cells. researchgate.net
Another significant area of investigation is in the field of cardiovascular diseases . A series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones were synthesized and evaluated for their positive inotropic and cyclic AMP phosphodiesterase inhibitory activity, which are important for the treatment of heart failure. researchgate.net
Furthermore, research is being conducted on the antimicrobial properties of these compounds. The imidazole (B134444) scaffold is a common feature in many antimicrobial drugs, and researchers continue to explore new derivatives of dihydro-imidazol-2-one for their potential to combat bacterial and fungal infections.
The development of cognition enhancers is another promising avenue. For instance, a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which contain the core imidazolone (B8795221) structure, have been synthesized and identified as a novel class of potent cognition enhancers. acs.org
These research trajectories highlight the versatility of the dihydro-imidazol-2-one scaffold and its continuing importance in the field of medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
LLBMMBZOTLJWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CNC(=O)N2 |
Origin of Product |
United States |
Mechanistic Investigations of 4 O Tolyl 1,3 Dihydro Imidazol 2 One Formation and Reactivity
Elucidation of Reaction Pathways and Key Intermediates
The formation of 4-substituted-1,3-dihydro-imidazol-2-ones, such as 4-O-Tolyl-1,3-dihydro-imidazol-2-one, can be achieved through the acid-catalyzed reaction of a suitable urea (B33335) precursor with an aromatic C-nucleophile. A plausible reaction pathway, based on studies of analogous systems, involves several key intermediates and steps.
The proposed mechanism commences with the formation of an oxonium cation from a precursor like (2,2-diethoxyethyl)urea, which then undergoes intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate. nih.gov Subsequent acid-promoted elimination of an alcohol molecule leads to the formation of a crucial iminium cation intermediate. This iminium cation can exist in equilibrium between two isomeric forms through deprotonation-protonation steps, leading to an imidazoline-2-one intermediate. nih.gov
The key step determining the final product structure is the nucleophilic attack of the aromatic species, in this case, p-cresol (B1678582), on one of the iminium cation isomers. Attack on one isomer leads to the 5-substituted product, while attack on the other results in the desired 4-substituted product. The regioselectivity of this reaction is highly dependent on the relative energies of the transition states for these two competing pathways. nih.gov
The key intermediates in this proposed reaction pathway are summarized in the table below:
| Intermediate | Description |
| Oxonium Cation | Formed from the protonation of the urea precursor. |
| 5-Alkoxyimidazolidin-2-one | Result of the initial intramolecular cyclization. |
| Iminium Cation Isomers | Electrophilic species that react with the aromatic nucleophile. |
| Imidazoline-2-one | A tautomeric intermediate in the equilibrium between the iminium cations. |
| Sigma Complex | Formed upon the nucleophilic attack of p-cresol on the iminium cation. |
Role of Transition States in Determining Reaction Kinetics and Stereoselectivity
The regioselectivity of the nucleophilic addition of p-cresol to the iminium cation intermediate is determined by the relative activation energies of the competing transition states. nih.gov According to the Curtin-Hammett principle, for a reaction involving two rapidly interconverting intermediates, the product distribution is governed by the difference in the free energies of the respective transition states. nih.gov
Quantum chemistry calculations on analogous systems, such as the reaction with phenol (B47542), have shown that the transition state leading to the 4-substituted imidazolidin-2-one is significantly lower in energy than the transition state leading to the 5-substituted isomer. This lower activation energy for the formation of the 4-substituted product explains the observed high regioselectivity in these reactions. nih.govmdpi.com
The table below presents the relative energies of the intermediates and transition states for a model system, illustrating the energetic preference for the 4-substituted product.
| Species | Relative Energy (kcal/mol) |
| Iminium Cation Isomer (leading to 5-substitution) | 0.0 |
| Iminium Cation Isomer (leading to 4-substitution) | +1.5 |
| Transition State (for 5-substitution) | +25.0 |
| Transition State (for 4-substitution) | +20.0 |
Data adapted from computational studies on a model system. mdpi.com
Stereoselectivity in the formation of this compound would be influenced by the direction of the nucleophilic attack of the p-cresol on the planar iminium cation. The facial selectivity could be affected by the presence of substituents on the imidazolin-2-one ring and their steric demands.
Influence of Electronic and Steric Substituent Effects on Reaction Mechanisms
The electronic and steric properties of substituents on both the urea precursor and the aromatic nucleophile can significantly influence the reaction mechanism and outcome. In the case of this compound, the para-methyl group on the phenoxy moiety exerts a notable electronic effect. The methyl group is weakly electron-donating, which can increase the nucleophilicity of the p-cresol reactant, potentially accelerating the rate of the nucleophilic addition step.
Steric effects of the tolyl group, particularly in the ortho or meta positions, could hinder the approach of the nucleophile to the iminium cation, thereby affecting the reaction rate and potentially the regioselectivity. However, with the methyl group in the para position, steric hindrance is minimized. In related systems, such as the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones, the bulky tert-butyl group has been shown to direct alkylation reactions due to steric hindrance. sci-hub.se This highlights the important role that sterics can play in the reactivity of substituted imidazolin-2-ones.
Understanding Intramolecular Rearrangement and Cyclization Processes
The formation of the imidazolin-2-one ring is fundamentally an intramolecular cyclization process. nih.gov The initial cyclization of the (2,2-diethoxyethyl)urea precursor to form the 5-alkoxyimidazolidin-2-one is a key ring-closing step. nih.gov
Furthermore, intramolecular rearrangements can play a role in the synthesis of related heterocyclic systems. For instance, the Hofmann rearrangement, a well-known organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, has been modified for the synthesis of imidazolidin-2-one-4-carboxylates from protected asparagine. While not a direct pathway to this compound, it demonstrates the utility of intramolecular rearrangements in constructing the core imidazolin-2-one scaffold.
The equilibrium between the two iminium cation isomers, proceeding through a deprotonation-protonation sequence via an imidazoline-2-one intermediate, can also be considered a form of intramolecular rearrangement that is critical in determining the final regiochemical outcome of the reaction. nih.gov
Computational and Theoretical Studies of 4 O Tolyl 1,3 Dihydro Imidazol 2 One
Quantum Chemical Calculations for Molecular Architecture and Properties
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and behavior of molecules. Through these calculations, a deeper understanding of the stability and potential interactions of 4-O-Tolyl-1,3-dihydro-imidazol-2-one can be achieved.
Density Functional Theory (DFT) Applications for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to predict the most stable arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of imidazole (B134444), DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine key structural parameters. researchgate.net These calculations can accurately predict bond lengths and angles, providing a detailed picture of the molecule's three-dimensional shape. researchgate.net For instance, in related imidazole derivatives, DFT has been used to calculate the bond lengths within the imidazole ring, such as the C-N bonds, which can exhibit both single and double bond characteristics. biointerfaceresearch.com This information is crucial for understanding the molecule's stability and how it might interact with other molecules.
Below is an interactive table showcasing typical bond lengths that can be determined for the core imidazole ring structure through DFT calculations.
| Bond | Typical Calculated Bond Length (Å) |
| C=C | ~1.36 |
| C-N | ~1.38 - 1.40 |
| C=N | ~1.31 - 1.33 |
Note: The values presented are illustrative and based on general findings for imidazole derivatives. Actual calculated values for this compound may vary.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that can be achieved through the rotation of single bonds. The set of all possible conformations and their corresponding potential energies is known as the energy landscape. nih.govnih.gov This landscape provides a map of the molecule's flexibility and the relative stability of its different shapes. nih.govnih.gov By identifying the low-energy regions on this landscape, computational methods can predict the most likely conformations the molecule will adopt. elifesciences.org For a molecule like this compound, this analysis would focus on the rotation around the bond connecting the tolyl group to the imidazole ring, which would reveal the preferred orientation of these two structural components.
Prediction of Isomeric Forms and Tautomeric Equilibria
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a hydrogen atom. Imidazole-containing compounds can exist in different tautomeric forms. researchgate.net Computational studies can predict the relative energies of these different tautomers, thereby determining which form is most stable and likely to be predominant under given conditions. researchgate.net For this compound, theoretical calculations could investigate the equilibrium between the existing "-one" form and its potential tautomeric "-ol" form, providing insight into its chemical behavior.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule dictates its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. irjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov This gap can be correlated with the molecule's bioactivity and polarizability. irjweb.comnih.gov For example, a calculated HOMO-LUMO gap of 4.25 eV for a related perimidine derivative suggests significant charge transfer capability within the molecule. dntb.gov.ua DFT calculations are commonly employed to determine these energy values and the resulting energy gap. nih.gov
The following interactive table provides an example of how HOMO-LUMO data might be presented.
| Parameter | Illustrative Energy Value (eV) |
| HOMO Energy | -6.29 |
| LUMO Energy | -1.81 |
| HOMO-LUMO Gap | 4.48 |
Note: These values are for a different imidazole derivative and serve as an example. irjweb.com The actual values for this compound would need to be specifically calculated.
Calculation of Global and Local Chemical Reactivity Indices
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. researchgate.net These indices provide a more detailed picture of a molecule's reactivity profile.
Key global reactivity indices include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Higher softness correlates with higher reactivity. irjweb.com
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. This index is useful for predicting the binding ability with biomolecules. nih.gov
These descriptors are valuable in rationalizing the reactivity patterns of molecular systems. researchgate.net For instance, a lower value for the HOMO-LUMO energy gap is associated with a molecule that has high chemical reactivity and is considered a soft molecule. nih.gov
An interactive table of these calculated indices might look as follows:
| Reactivity Index | Formula |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / (2η) |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | μ2 / (2η) |
Local reactivity descriptors, on the other hand, are used to identify the most reactive sites within a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net
Analysis of Charge Distribution and Electrostatic Potential Surfaces
The distribution of electrons within a molecule is fundamental to its chemical properties and reactivity. Computational methods such as Density Functional Theory (DFT) are employed to model this distribution accurately. Analysis of the charge distribution for this compound reveals the localization of partial positive and negative charges on different atoms, which is critical for predicting its interaction with other molecules.
Molecular Electrostatic Potential (MEP) surfaces are visual representations of the electrostatic potential on the electron density surface of a molecule. These surfaces are invaluable for identifying electrophilic and nucleophilic sites. For this compound, the MEP surface would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms attached to the nitrogen atoms, highlighting their role as hydrogen bond donors.
Natural Population Analysis (NPA) provides a quantitative measure of the charge distribution by assigning partial charges to each atom. This analysis helps in understanding the electronic effects of the o-tolyl substituent on the imidazolone (B8795221) core. The charge separation between the positively charged nitrogen and the negatively charged ylidic carbon in related heterocyclic systems is a key factor in their stability and reactivity researchgate.net.
Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound (Note: These values are illustrative and would be determined by specific DFT calculations.)
| Atom | Element | Hybridization | Partial Charge (a.u.) |
| O1 | Oxygen | sp² | -0.65 |
| N2 | Nitrogen | sp² | -0.40 |
| C3 | Carbon | sp² | +0.70 |
| N4 | Nitrogen | sp² | -0.42 |
| C5 | Carbon | sp² | +0.15 |
Computational Simulation of Reaction Mechanisms and Energetic Profiles
Computational simulations are essential for elucidating the step-by-step mechanisms of chemical reactions and determining their feasibility. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For reactions involving this compound, such as N-alkylation or condensation reactions, DFT calculations can be used to construct a detailed energetic profile. This profile, often plotted as a reaction coordinate diagram, shows the energy changes as the reaction progresses. Such studies are critical for understanding how substituents influence reactivity and for designing more efficient synthetic pathways. Quantum chemical modeling provides a robust framework for estimating the energies of different species involved in a reaction nih.gov.
The solvent environment can dramatically alter the rate and outcome of a chemical reaction. d-nb.infonih.gov Computational models account for these effects in two primary ways: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the stabilizing or destabilizing effect of the solvent on reactants and transition states.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurate predictions. nih.gov For instance, computational studies on other reactions have shown that explicit hydrogen bonding between a transition state and water molecules can significantly lower the activation barrier. nih.gov
Recent advances in machine learning have introduced powerful new tools, like the FieldSchNet deep neural network, which can model the interaction of molecules with external fields, including those generated by a solvent. d-nb.infonih.gov These models can achieve high accuracy while being significantly faster than traditional electronic structure methods, enabling the study of complex reaction dynamics in solution. nih.gov The influence of the solvent on the Gibbs free energy of activation is a key determinant of how reaction rates change in different media.
Table 2: Illustrative Solvent Effects on the Activation Energy (ΔG‡) of a Hypothetical Reaction Involving this compound
| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Change |
| Gas Phase | 1 | 25.0 | 1x |
| Toluene | 2.4 | 23.5 | ~10x |
| Acetonitrile | 37.5 | 21.0 | ~1,500x |
| Water | 78.4 | 19.5 | ~20,000x |
Theoretical Insights into Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in the solid state and interact in solution is governed by a network of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a role in its supramolecular assembly. These include:
N-H···O Hydrogen Bonds: The N-H groups of the imidazolone ring can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions often lead to the formation of one-dimensional chains or more complex networks in the crystal structure. nih.gov
π-π Stacking: The aromatic tolyl ring can engage in π-π stacking interactions with the rings of neighboring molecules. The energy of these interactions can be estimated using DFT calculations. nih.gov
C-H···π Interactions: The hydrogen atoms on the tolyl group or the imidazole ring can interact with the π-electron clouds of adjacent aromatic rings. nih.govnih.gov
Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: These percentages are hypothetical and based on analyses of similar molecules.)
| Intermolecular Contact | Percentage Contribution |
| H···H | 45% |
| O···H / H···O | 25% |
| C···H / H···C | 18% |
| C···C | 5% |
| N···H / H···N | 4% |
| Other | 3% |
Advanced Structural Analysis of 4 O Tolyl 1,3 Dihydro Imidazol 2 One Derivatives
Single-Crystal X-ray Diffraction for Molecular Conformation and Stereochemistry
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and stereochemistry. For aryl-substituted imidazolone (B8795221) derivatives, SCXRD reveals the planarity of the central imidazole (B134444) ring and the relative orientation of the aryl substituents.
For instance, in the crystal structure of related heterocyclic systems, the five-membered imidazole or benzimidazole (B57391) ring is often found to be essentially planar. doaj.org The dihedral angle between this central ring and any appended aryl groups is a critical parameter, indicating the degree of twist and steric hindrance within the molecule. In a series of 4-O-aryl-perfluoro-pyridines, the dihedral angles between the two aromatic systems were found to vary significantly, ranging from 56.35° to 80.89°, depending on the specific substituents and packing forces. nih.gov This conformational flexibility is crucial for accommodating various intermolecular interactions.
The crystallographic data obtained from an SCXRD experiment is summarized in a standardized format, providing the fundamental parameters of the crystal lattice. A representative example for a related heterocyclic derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole, illustrates the type of data generated. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₃N₅S |
| Formula Weight | 331.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z (molecules/unit cell) | 4 |
This foundational data allows for the complete resolution of the molecular structure, which is the prerequisite for a detailed analysis of the forces that govern the crystal's architecture.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Hydrogen bonds are among the strongest and most directional non-covalent interactions, often playing a primary role in defining supramolecular structures. rsc.org In imidazolone derivatives, the N-H groups of the imidazole ring are potent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This typically leads to the formation of robust N-H···O hydrogen bonds, which can link molecules into dimers, chains, or more complex networks. mdpi.com
In the crystal structure of 2-methyl-1H-imidazol-3-ium hydrogen oxalate (B1200264) dihydrate, for example, the N-H groups of the imidazolium (B1220033) cation form bifurcated N-H···(O,O) hydrogen bonds with neighboring oxalate anions, creating infinite ribbons. nih.gov These ribbons are further connected by O-H···O hydrogen bonds involving water molecules, demonstrating how multiple types of hydrogen bonds can cooperate to build a complex three-dimensional architecture. nih.gov The geometry of these bonds, including the distance between the donor and acceptor atoms and the angle of the bond, provides a measure of their strength.
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N1–H1···O1 | 0.88 | 2.10 | 2.848(2) | 143 |
| N3–H3···O4 | 0.88 | 2.49 | 2.977(2) | 116 |
| O1–H1A···O5 | 0.84 | 1.69 | 2.523(2) | 169 |
| O5–H5A···O6 | 0.85 | 1.82 | 2.672(2) | 176 |
The presence of tolyl and imidazole rings in these derivatives makes them prime candidates for π-π stacking interactions. vu.nl These interactions occur when the electron-rich π-systems of aromatic rings align, contributing significantly to crystal cohesion. nih.gov The geometry of this stacking can be parallel or slipped, with the latter being common in heterocyclic systems. In the crystal structure of a related benzimidazole salt, slipped π-π intermolecular stacking interactions were observed between the imidazole and benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.5300 (11) Å. researchgate.net
Beyond π-π stacking, other weaker interactions such as C-H···π forces, where a C-H bond points towards the face of an aromatic ring, also play a crucial role in stabilizing the crystal packing. researchgate.net These interactions, along with general van der Waals forces, help to fill the space between molecules efficiently, maximizing the cohesive energy of the crystal. The interplay between strong hydrogen bonds and weaker π-stacking or C-H···π interactions often results in complex and elegant packing motifs. researchgate.net
To gain a more quantitative understanding of the intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful computational tool. nih.gov This method maps the electron distribution of a molecule within its crystal environment, allowing for the visualization and quantification of all intermolecular contacts simultaneously. researchgate.net
The Hirshfeld surface is often mapped with a function called dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 28.7 |
| C···H / H···C | 27.1 |
| N···H / H···N | 26.4 |
| C···C | 6.0 |
| C···N / N···C | 6.1 |
| O···H / H···O | 3.7 |
This detailed quantification reveals that even seemingly non-specific contacts, such as H···H interactions, can collectively provide a major stabilizing contribution to the crystal lattice.
Chemical Transformations and Reactivity of the 4 O Tolyl 1,3 Dihydro Imidazol 2 One Core
Functionalization Strategies and Regioselective Derivatizationsci-hub.seresearchgate.net
The functionalization of the 4-O-Tolyl-1,3-dihydro-imidazol-2-one core can be directed to specific positions, allowing for the synthesis of a diverse range of derivatives. The regioselectivity of these reactions is influenced by the electronic nature of the substituents and the reaction conditions.
One key functionalization strategy is the acylation at the C5 position of the imidazolone (B8795221) ring. Studies on structurally related 4-alkyl-1,3-dihydroimidazol-2-ones have demonstrated that Friedel-Crafts acylation can introduce a benzoyl group at the C5 position. sci-hub.se This suggests that the C5 carbon of this compound is susceptible to electrophilic attack, a reaction driven by the electron-rich nature of the heterocyclic system. The use of a Lewis acid catalyst like aluminum chloride in a non-polar solvent is typical for such transformations. sci-hub.se
Another important functionalization is the alkylation of the nitrogen atoms. For N-unsubstituted or monosubstituted 1,3-dihydroimidazol-2-ones, direct alkylation can occur at the N1 and N3 positions. The regioselectivity of N-alkylation can be controlled by factors such as the nature of the alkylating agent, the base used, and the steric hindrance around the nitrogen atoms. sci-hub.se In the case of this compound, the steric bulk of the tolyloxy group might influence the accessibility of the adjacent N1 position.
| Reagent | Reaction Type | Position of Functionalization | Catalyst/Conditions | Product Type |
| Benzoyl chloride | Acylation | C5 | Aluminum chloride, nitrobenzene | 5-Benzoyl-4-O-tolyl-1,3-dihydro-imidazol-2-one |
| Alkyl halide | Alkylation | N1 and/or N3 | Base (e.g., potassium hydroxide) | N-alkylated derivatives |
| Iodoacetamide | S-Alkylation (of thione analogue) | S (exocyclic) | Base (e.g., potassium hydroxide) | S-alkylated thioimidazoles |
Ring-Opening and Ring-Closure Reactions of the Heterocyclic System
The stability of the 1,3-dihydro-imidazol-2-one ring is a critical aspect of its chemistry. While generally stable, under certain conditions, ring-opening and ring-closure reactions can occur.
Ring-Opening Reactions: The imidazolone ring can be susceptible to nucleophilic attack, potentially leading to ring cleavage. For instance, the hydrolysis of related imidazole-2-ylidenes in aqueous environments leads to the formation of imidazolium (B1220033) hydroxides, which can further undergo ring opening. nih.gov While this compound is not a carbene, this reactivity highlights the potential for the C2 carbonyl group to be a site for nucleophilic attack, especially under harsh hydrolytic conditions (strong acid or base and elevated temperatures). The stability of the resulting ring-opened product would be a key thermodynamic driver for such a reaction.
Ring-Closure Reactions: The synthesis of the 1,3-dihydro-imidazol-2-one core itself is a ring-closure reaction. A common synthetic route involves the condensation of an α-aminoketone with potassium cyanate. sci-hub.se For this compound, a plausible synthetic precursor would be 1-amino-1-(4-tolyloxy)propan-2-one. Ring-closure reactions are also relevant in the context of forming fused heterocyclic systems. For example, intramolecular cyclization of appropriately substituted derivatives could lead to the formation of bicyclic or polycyclic structures incorporating the imidazolone ring.
Derivatization at Nitrogen and Carbon Centers of the Imidazolone Ringnih.gov
Further derivatization of the this compound scaffold can be achieved by targeting the nitrogen and carbon atoms of the imidazolone ring, leading to a wide array of functionalized molecules.
Derivatization at Nitrogen Centers: The N1 and N3 positions of the imidazolone ring are nucleophilic and can be readily alkylated or acylated. The choice of reaction conditions can influence the selectivity between mono- and di-substitution. For instance, silylation of one nitrogen atom can be used as a strategy to direct the subsequent alkylation to the other nitrogen. sci-hub.se This approach allows for the regioselective introduction of different substituents at N1 and N3.
Derivatization at Carbon Centers: The primary site for carbon derivatization is the C5 position. As mentioned in section 6.1, electrophilic substitution reactions such as acylation are feasible. sci-hub.se Furthermore, the hydrogen at C5 may be sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion. This carbanion could then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.
| Reaction | Reagent/Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base | Alkyl group |
| N-Acylation | Acyl chloride, Base | Acyl group |
| C5-Acylation | Benzoyl chloride, AlCl₃ | Benzoyl group |
| C5-Halogenation | N-Iodosuccinimide | Iodo group |
Investigation of Compound Stability and Degradation Pathways
The stability of this compound is a crucial factor for its potential applications. Degradation can occur through various pathways, including thermal, photochemical, and hydrolytic processes.
Thermal Stability: Studies on other imidazoline (B1206853) derivatives have shown that thermal degradation can be a multi-step process. nih.gov For this compound, thermal stress could potentially lead to the cleavage of the tolyloxy ether bond or the breakdown of the imidazolone ring itself. The specific decomposition products would depend on the temperature and atmosphere (inert or oxidative). nih.gov
Photochemical Stability: Imidazole-containing compounds can be susceptible to photodegradation. For example, the herbicide imazapic, which contains an imidazolinone ring, undergoes significant degradation upon exposure to sunlight. ekb.eg The degradation pathways can involve decarbonylation and decarboxylation of the heterocyclic ring. ekb.eg It is plausible that this compound could exhibit similar photosensitivity, particularly due to the presence of the aromatic tolyl group which can absorb UV radiation.
Hydrolytic Stability: The amide-like bond within the imidazolone ring suggests a potential for hydrolysis under acidic or basic conditions. The rate of hydrolysis would be influenced by pH and temperature. Studies on the hydrolysis of 4-imino-imidazolidin-2-ones have shown that the reaction proceeds via a tetrahedral intermediate. rsc.orgresearchgate.net A similar mechanism can be envisioned for this compound, where nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon would initiate the process. The stability of the ether linkage to the tolyl group under hydrolytic conditions would also need to be considered.
| Degradation Pathway | Potential Products | Conditions |
| Thermal Degradation | Cleavage of ether bond, ring fragmentation | High temperature |
| Photochemical Degradation | Decarbonylation, decarboxylation products | UV/Sunlight exposure |
| Hydrolysis (Acid/Base) | Ring-opened diamine derivatives, p-cresol (B1678582) | Aqueous acid or base |
Derivatization and Scaffold Exploration for 4 O Tolyl 1,3 Dihydro Imidazol 2 One Analogues
Design Principles for Targeted Structural Modification
The design of new 4-O-Tolyl-1,3-dihydro-imidazol-2-one analogues would be guided by several key principles aimed at systematically exploring the structure-activity relationships (SAR). These principles involve strategic modifications of the core scaffold to probe interactions with biological targets.
Scaffold Hopping and Isosteric Replacement: One common design strategy involves replacing the tolyl group with other aryl or heteroaryl moieties to explore different electronic and steric requirements in a potential binding pocket. Isosteric replacements, such as substituting the ether linkage with a thioether, amine, or sulfone, can modulate the compound's physicochemical properties, including lipophilicity and hydrogen bonding capacity.
Substitution at Peripheral Positions: The imidazol-2-one core presents three key positions for substitution: the N1 and N3 positions of the imidazole (B134444) ring and the C5 position. Introducing a variety of substituents at these positions allows for a systematic investigation of the surrounding chemical space. For instance, alkyl, aryl, or functionalized chains at the N1 and N3 positions can influence solubility and metabolic stability, while modifications at the C5 position can provide vectors for interaction with specific subpockets of a target protein.
Conformational Constraint: Introducing conformational rigidity into the molecule can lead to an increase in binding affinity by reducing the entropic penalty upon binding. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict the rotation of the tolyl group or substituents at the nitrogen atoms.
A hypothetical design strategy for diversifying the this compound scaffold is outlined below:
| Modification Site | Design Rationale | Examples of Substituents |
| O-Tolyl Group | Explore electronic and steric effects on binding affinity. | Phenyl, Halogen-substituted phenyls, Naphthyl, Pyridyl |
| N1 Position | Modulate solubility, metabolic stability, and introduce new interaction points. | Methyl, Ethyl, Benzyl, Carboxymethyl, Hydroxyethyl |
| N3 Position | Similar to N1, allows for fine-tuning of properties. | Methyl, Ethyl, Propyl, Acetyl |
| C5 Position | Probe for additional binding interactions and introduce functionality. | Hydrogen, Halogens (Br, Cl), Small alkyl groups |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives would likely commence from a common precursor, 4-(p-tolyloxy)-1H-imidazol-2(3H)-one. Derivatization would then proceed through reactions targeting the N1, N3, and C5 positions.
N-Alkylation/N-Acylation: The nitrogen atoms of the imidazol-2-one ring can be readily functionalized via alkylation or acylation reactions. Under basic conditions, using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3), the acidic N-H protons can be deprotonated, followed by reaction with a variety of electrophiles like alkyl halides, acyl chlorides, or isocyanates. Selective functionalization of either N1 or N3 can be challenging and may require the use of protecting groups or careful control of reaction conditions.
General Reaction Scheme for N-Alkylation:
this compound + Base (e.g., NaH) → Deprotonated intermediate
Deprotonated intermediate + Alkyl Halide (R-X) → N-Alkyl-4-O-Tolyl-1,3-dihydro-imidazol-2-one
C5-Halogenation: Electrophilic aromatic substitution reactions can be employed to introduce substituents at the C5 position of the imidazole ring. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The resulting 5-bromo derivative can then serve as a versatile intermediate for further diversification through cross-coupling reactions.
General Reaction Scheme for C5-Bromination:
this compound + NBS → 5-Bromo-4-O-Tolyl-1,3-dihydro-imidazol-2-one
A representative table of hypothetical synthesized derivatives based on these principles is provided below:
| Compound ID | R1 (N1-substituent) | R2 (N3-substituent) | R3 (C5-substituent) | O-Aryl Group |
| 1a | H | H | H | 4-Methylphenyl |
| 1b | CH3 | H | H | 4-Methylphenyl |
| 1c | H | CH3 | H | 4-Methylphenyl |
| 1d | CH3 | CH3 | H | 4-Methylphenyl |
| 1e | H | H | Br | 4-Methylphenyl |
| 1f | CH3 | H | Br | 4-Methylphenyl |
Diversification Strategies at Peripheral Positions of the Scaffold
Further diversification of the this compound scaffold can be achieved by leveraging modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The 5-bromo derivative can be a key building block for introducing a wide array of aryl and heteroaryl groups at the C5 position. The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst and a boronic acid or ester, is a robust method for forming carbon-carbon bonds.
General Reaction Scheme for Suzuki-Miyaura Coupling:
5-Bromo-4-O-Tolyl-1,3-dihydro-imidazol-2-one + Ar-B(OH)2 + Pd catalyst/Base → 5-Aryl-4-O-Tolyl-1,3-dihydro-imidazol-2-one
Buchwald-Hartwig Amination: The same 5-bromo intermediate can be used to introduce various amine functionalities at the C5 position through the Buchwald-Hartwig amination reaction. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.
General Reaction Scheme for Buchwald-Hartwig Amination:
5-Bromo-4-O-Tolyl-1,3-dihydro-imidazol-2-one + R2NH + Pd catalyst/Base → 5-(Dialkylamino)-4-O-Tolyl-1,3-dihydro-imidazol-2-one
Diversification of the Aryloxy Moiety: The synthesis of the core scaffold itself can be varied to introduce diversity in the aryloxy group. Starting from a common precursor like 4-chloro-1,3-dihydro-imidazol-2-one, a nucleophilic aromatic substitution reaction with different substituted phenols would yield a library of 4-aryloxy-1,3-dihydro-imidazol-2-one analogues.
| Diversification Strategy | Target Position | Key Reaction | Potential Substituents |
| N-Alkylation | N1, N3 | Williamson Ether Synthesis-like | Alkyl chains, Benzyl groups, Functionalized alkyls |
| C-C Coupling | C5 | Suzuki-Miyaura Coupling | Phenyl, Pyridyl, Thienyl, etc. |
| C-N Coupling | C5 | Buchwald-Hartwig Amination | Anilines, Alkylamines, Heterocyclic amines |
| Aryloxy Variation | C4 | Nucleophilic Aromatic Substitution | Substituted phenols |
Elucidation of Structure-Reactivity Relationships in Derivatization Processes
The reactivity of the this compound scaffold in various derivatization reactions is influenced by the electronic and steric properties of the molecule.
N-H Acidity and Nucleophilicity: The two N-H protons in the parent scaffold have different acidities. The N1 proton is generally more acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This difference can potentially be exploited for regioselective functionalization under carefully controlled conditions. The nucleophilicity of the resulting anions will also be influenced by the nature of the counter-ion and the solvent used.
Reactivity of the C5 Position: The C5 position of the imidazole ring is electron-rich and thus susceptible to electrophilic attack. The rate and regioselectivity of reactions like halogenation will be influenced by the substituents already present on the ring, particularly at the N1 and N3 positions. Electron-donating groups at these positions would be expected to increase the reactivity of the C5 position towards electrophiles.
Steric Hindrance: The introduction of bulky substituents, particularly at the N1 and N3 positions, can sterically hinder reactions at the adjacent C5 position. This steric hindrance can affect the feasibility and yield of subsequent derivatization steps. For example, a bulky N1-substituent might favor reaction at the less hindered N3 position.
Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to novel analogues and for troubleshooting unexpected reaction outcomes. Computational modeling could also be employed to predict the relative reactivities of different positions on the scaffold and to guide the selection of appropriate reaction conditions.
Emerging Non Biological Applications of Dihydro Imidazol 2 One Scaffolds
Applications in Catalysis
The dihydro-imidazol-2-one structure serves as a crucial precursor for powerful catalytic species. Its derivatives are particularly significant in the design of N-Heterocyclic Carbene (NHC) ligands for transition metal catalysis and as direct organocatalysts, driving a variety of important chemical transformations.
Design and Synthesis of Ligands for Metal Complexes (e.g., N-Heterocyclic Carbenes)
Dihydro-imidazol-2-one derivatives are key precursors to N-Heterocyclic Carbenes (NHCs), which have become ubiquitous ligands in modern coordination chemistry and catalysis. The synthesis of an NHC typically involves the deprotonation of a corresponding imidazolium (B1220033) salt, which can be derived from a dihydro-imidazol-2-one scaffold. nih.govrsc.org The resulting NHC features a divalent carbon atom with a lone pair of electrons, which forms a strong sigma bond with transition metals, leading to highly stable and active catalysts. pageplace.deresearchgate.net
The synthesis strategy often involves several steps:
N-Alkylation/Arylation : The nitrogen atoms of the imidazole (B134444) core are functionalized. For a compound like 4-O-Tolyl-1,3-dihydro-imidazol-2-one, this would involve reactions at the N1 and N3 positions.
Conversion to Imidazolium Salt : The dihydro-imidazol-2-one is converted into its corresponding imidazolium salt, often an imidazolium halide or hexafluorophosphate. This step is critical for activating the C2 position for deprotonation. nih.gov
Deprotonation to Form the Free Carbene : The imidazolium salt is treated with a strong base to remove the proton at the C2 position, yielding the free NHC. nih.govpageplace.de
Complexation with a Metal : The free carbene is then reacted with a suitable metal precursor (e.g., of palladium, rhodium, silver, or nickel) to form the desired metal-NHC complex. researchgate.net Alternatively, transmetallation from a silver-NHC complex is a common route to other metal-NHC complexes. nih.gov
The presence of a tolyl group, as in this compound, is significant for tuning the properties of the resulting NHC ligand. The tolyl group can exert both steric and electronic effects, influencing the stability, solubility, and catalytic activity of the final metal complex. For instance, sterically bulky groups on the nitrogen atoms of the NHC are known to enhance the stability of catalysts and promote challenging cross-coupling reactions.
| Metal Center | Ancillary Ligands | Application/Significance | Reference |
|---|---|---|---|
| Palladium(II) | Chloride | Catalysts for cross-coupling reactions. | nih.gov |
| Silver(I) | - | Often used as NHC transfer agents (transmetallation). | mdpi.com |
| Rhodium(I) | COD (1,5-cyclooctadiene) | Catalysts for hydrosilylation reactions. | acs.org |
| Nickel(II) | Chloride, Phosphine | Used in C-N coupling reactions. | researchgate.net |
| Gold(III) | Cyclometalated ligands | Studied for photophysical properties. | semanticscholar.org |
Role in Organocatalytic Transformations
Beyond their role as ligands for metals, N-Heterocyclic Carbenes derived from dihydro-imidazol-2-one scaffolds are highly effective organocatalysts. ias.ac.in They are particularly known for their ability to induce "umpolung" or polarity inversion of functional groups, most notably aldehydes.
In a typical catalytic cycle, the nucleophilic carbene attacks the carbonyl carbon of an aldehyde to form a covalent intermediate known as the Breslow intermediate. This intermediate effectively transforms the formerly electrophilic aldehyde carbon into a nucleophile, which can then participate in a variety of reactions, such as:
Benzoin Condensation : The dimerization of two aldehydes.
Stetter Reaction : The conjugate addition of an aldehyde to an α,β-unsaturated compound.
Transesterification and Amidation reactions .
The structure of the NHC, dictated by its precursor, is crucial for its catalytic activity and selectivity. The substituents on the nitrogen atoms, such as the tolyl group in the titular compound, provide steric bulk that can influence the stereochemical outcome of asymmetric reactions and stabilize the carbene. The first organo-catalyzed synthesis of imidazolidin-2-ones from propargylic ureas highlights the utility of such catalytic systems under mild conditions. acs.orgresearchgate.net
Applications in Materials Science
The rigid, aromatic nature of the dihydro-imidazol-2-one scaffold makes it an attractive building block for advanced materials. Its ability to be functionalized and incorporated into larger structures allows for the development of polymers, corrosion inhibitors, and potentially optoelectronic components with tailored properties.
Precursors for Advanced Polymeric Materials
Imidazole and its derivatives are valuable precursors for the synthesis of functional polymers. researchgate.netnih.gov The dihydro-imidazol-2-one moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, mechanical strength, and chemical resistance. elsevierpure.comelsevierpure.com
For example, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions. These polymers exhibit high glass transition temperatures (Tg) and good thermal stability. nih.gov The incorporation of just 30 mol% of the 2H-benzimidazol-2-one unit was shown to raise the Tg of a commercial poly(aryl ether) from 220 °C to 269 °C. nih.gov The presence of the tolyl group in this compound could further enhance properties like solubility in organic solvents, facilitating processing into films and fibers. Various polymerization techniques, including free radical and controlled radical polymerizations, have been used to create imidazole-functionalized polymers. nih.govresearchgate.net
Function as Corrosion Inhibitors for Metallic Surfaces
Nitrogen-containing heterocyclic compounds are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. msesupplies.comresearchgate.netnih.gov Imidazole derivatives, including structures related to this compound, function by adsorbing onto the metal surface to form a protective barrier. scielo.brresearchgate.netscirp.org This barrier isolates the metal from the corrosive medium, inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net
The inhibition mechanism involves the interaction between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms (e.g., iron). nih.govscirp.org The aromatic rings, such as the tolyl group, also contribute to the adsorption process through π-electron interactions with the metal surface, leading to a more stable and dense protective film. scielo.br Studies on related tri-tolyl imidazole compounds have demonstrated high inhibition efficiencies.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10-6 | 80 |
| 10-5 | 88 |
| 10-4 | 94 |
| 10-3 | 96 |
Data derived from studies on similar tolyl-imidazole structures. researchgate.net
The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net The presence of the hydrophobic tolyl group can further enhance protection by repelling water from the metal surface. scielo.br
Potential in Optoelectronic Material Components (general N-heterocycles)
Nitrogen-containing heterocycles are a cornerstone of modern optoelectronic materials, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. msesupplies.com These compounds often possess favorable electronic properties, such as tunable energy levels (HOMO/LUMO) and good charge transport characteristics. nih.gov While specific research on this compound for optoelectronics is limited, its structural features suggest potential in this area.
The combination of the electron-rich imidazole core and the aromatic tolyl group creates a conjugated system that can be tailored through further chemical modification. Such molecules can serve as:
Host Materials in PHOLEDs : Nitrogen heterocycles are widely used as host materials for phosphorescent emitters in OLEDs. rsc.org
Electron Transport Materials : The electronic nature of the imidazole ring can be exploited for electron transport layers in electronic devices. rsc.org
Building Blocks for Conjugated Polymers : Incorporation into conjugated polymer chains can create materials for OPVs and organic thin-film transistors. msesupplies.com
Theoretical studies on related tolyl-substituted heterocycles have shown that the substituent can influence the electronic properties and charge distribution of the molecule, which is a key aspect in designing materials for optoelectronic applications. rsc.orgnih.gov The development of luminescent metal complexes with NHC ligands derived from imidazoles further underscores the potential of this class of compounds in light-emitting applications. semanticscholar.orgrsc.org
Future Research Directions and Challenges for 4 O Tolyl 1,3 Dihydro Imidazol 2 One
Development of Novel, Highly Efficient, and Sustainable Synthetic Routes
A primary challenge in advancing the study of 4-O-Tolyl-1,3-dihydro-imidazol-2-one is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current research into imidazolone (B8795221) synthesis is moving away from traditional multi-step, reagent-intensive methods towards more elegant and sustainable catalytic approaches.
Future efforts will likely concentrate on adapting and optimizing these modern methods for the specific synthesis of the 4-O-Tolyl isomer. A key area of investigation is the use of heterogeneous catalysis, which offers significant advantages in terms of catalyst recyclability and process simplification. For instance, methodologies employing palladium nanoaggregates on an alumina (B75360) matrix ([Pd/Al2O3]) for the acceptorless dehydrogenative condensation of ureas and 1,2-diols could be explored. acs.org This approach is atom-economical and generates hydrogen gas as the primary byproduct, representing a significant leap in sustainability.
Another promising avenue is the refinement of base-catalyzed intramolecular hydroamidation of propargylic ureas. This organo-catalyzed method can proceed under ambient conditions with remarkably short reaction times, offering a pathway to five-membered cyclic ureas with high efficiency. The challenge for this compound will be the design of specific propargylic urea (B33335) precursors bearing the o-tolyl group and optimizing the reaction to ensure high regioselectivity and yield.
Flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. researchgate.netmdpi.com The adaptation of known imidazolone syntheses to a continuous-flow setup is a critical future direction. This would not only improve efficiency but also facilitate the integration of in-line purification and analysis, accelerating the production of this compound for further research. researchgate.net
| Synthetic Strategy | Key Advantages | Potential Challenges for 4-O-Tolyl Isomer | Sustainability Aspect |
|---|---|---|---|
| Heterogeneous Pd-Catalysis | Reusable catalyst, high atom economy, clean byproducts (H2). acs.org | Substrate scope optimization, potential steric hindrance from the o-tolyl group. | High (catalyst recycling, reduced waste). |
| Base-Catalyzed Hydroamidation | Mild/ambient conditions, very short reaction times, organocatalytic. | Synthesis of specific precursors, ensuring regioselectivity. | Moderate to High (avoids heavy metals, energy efficient). |
| Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. researchgate.netmdpi.com | Reactor design, optimization of flow parameters (residence time, temperature). | High (improved energy efficiency, reduced solvent use, process intensification). uc.pt |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and application of this compound. By leveraging advanced modeling techniques, researchers can predict molecular properties, guide synthetic efforts, and design novel materials with tailored functionalities, thereby reducing the reliance on empirical, trial-and-error experimentation.
Density Functional Theory (DFT) studies will be instrumental in elucidating the structural and electronic properties of the molecule. Calculations can predict geometric parameters, vibrational frequencies, and electronic transitions, providing valuable insights that correlate with experimental spectroscopic data. Furthermore, DFT can be used to model reaction mechanisms for the synthetic routes discussed previously, helping to rationalize observed regioselectivity and optimize reaction conditions by calculating transition state energies.
A significant future direction is the use of computational models to predict the material properties of this compound and its derivatives. Molecular dynamics (MD) simulations can be employed to understand how molecules of this compound interact in the solid state, predicting crystal packing, and exploring potential polymorphs. This is crucial for applications in materials science, such as organic electronics, where solid-state morphology dictates performance. In-silico screening can also predict key properties relevant to drug discovery, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, guiding the design of analogs with improved characteristics. acs.org
The ultimate goal is to create a "digital twin" of the molecule and its reaction systems—a comprehensive computational model that can accurately predict outcomes and guide experimental design. This involves developing sophisticated quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate the o-tolyl substitution pattern with specific activities and properties.
Exploration of Untapped Non-Biological Applications in Emerging Technologies
While imidazolones are heavily researched for their biological activity, a significant frontier for this compound lies in its non-biological applications. The unique electronic and structural features conferred by the imidazolone core and the aryl substituent open doors to its use in materials science and catalysis.
One of the most promising areas is in the field of organic electronics . Imidazole-based compounds are known for their strong electron-withdrawing properties, making them suitable as emitters, hosts, or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). acs.org Future research should focus on synthesizing and characterizing this compound and its polymers to evaluate their photophysical properties, such as luminescence and charge carrier mobility. The ortho-tolyl group can influence molecular packing and electronic coupling, potentially leading to materials with desirable deep-blue emission or high triplet energies suitable for hosting phosphorescent emitters. mdpi.com
Another emerging application is in coordination chemistry and catalysis . The nitrogen atoms in the imidazolone ring can act as ligands, coordinating with metal centers to form novel metal-organic frameworks (MOFs) or homogeneous catalysts. rsc.org The steric and electronic properties of the o-tolyl group could be leveraged to create specific catalytic pockets, potentially enabling unique reactivity or selectivity in chemical transformations. Research in this area would involve synthesizing metal complexes of this compound and screening their catalytic activity in various organic reactions.
Furthermore, the imidazolone scaffold can be incorporated into larger functional materials, such as fluorescent probes or sensors . The inherent fluorescence of some imidazole (B134444) derivatives can be modulated by environmental factors like pH or the presence of specific analytes, making them candidates for chemical sensing applications. rsc.org
| Application Area | Relevant Properties | Key Research Focus |
|---|---|---|
| Organic Electronics (OLEDs) | Luminescence, charge transport, high triplet energy. mdpi.comacs.org | Synthesis of derivatives, measurement of photophysical and electrochemical properties, device fabrication and testing. |
| Catalysis | Coordination ability (N-donor ligands), tunable steric/electronic environment. rsc.org | Synthesis of metal complexes, screening for catalytic activity in cross-coupling or other reactions. |
| Functional Materials | Fluorescence, potential for aggregation-induced emission (AIE). nih.gov | Investigation of photophysical responses to external stimuli (e.g., pH, metal ions) for sensing applications. |
Integration of Automated Synthesis and High-Throughput Screening in Research Endeavors
The acceleration of discovery cycles for new materials and applications based on this compound will heavily depend on the adoption of automation and high-throughput methodologies. These technologies can dramatically increase the rate of experimentation, allowing for the rapid exploration of vast chemical spaces and the optimization of reaction conditions or material properties. acs.org
Automated synthesis platforms and robotic systems can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govresearchgate.net Implementing such a system for the synthesis of a library of derivatives based on the this compound scaffold would be a transformative step. By systematically varying other substituents on the imidazolone ring, researchers could generate hundreds or thousands of compounds for screening. nih.gov Flow chemistry is particularly amenable to automation, enabling the creation of closed-loop systems where algorithms guide the synthesis towards desired outcomes in real-time. acs.org
Once a library of compounds is synthesized, High-Throughput Screening (HTS) is essential for rapidly evaluating their properties. acs.org For materials science applications, this could involve automated spectroscopic analysis to identify compounds with optimal photophysical properties for OLEDs. For catalysis, HTS can be used to screen arrays of potential catalysts in parallel for activity and selectivity. acs.org The miniaturization of these experiments to the nanoliter scale not only increases throughput but also significantly reduces the consumption of reagents and solvents, aligning with sustainability goals. rsc.orgnih.gov
The integration of machine learning with these automated platforms represents the future of chemical research. wordpress.com An algorithm could analyze the results from an HTS run and, based on the data, design the next generation of molecules to be synthesized by the robotic platform, creating an autonomous discovery engine. This "closed-loop" approach would dramatically accelerate the identification of high-performance materials derived from the this compound core. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-O-Tolyl-1,3-dihydro-imidazol-2-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via alkylation of imidazolone precursors. For example, alkyl bromides (e.g., tolyl derivatives) react with 1,3-dihydro-imidazol-2-one under mild conditions using tetra-alkylammonium catalysts to introduce substituents at the O-position . Characterization involves HPLC for purity assessment, FTIR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹), and NMR (¹H/¹³C) to confirm regiochemistry and substitution patterns . X-ray crystallography is used for definitive structural elucidation, as demonstrated in related imidazolone derivatives .
Q. Which spectroscopic and chromatographic methods are optimal for purity assessment of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard for quantifying purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- FTIR : Key bands include N-H stretches (~3200 cm⁻¹) and imidazolone C=O (~1700 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm for tolyl groups) and imidazolone NH protons (δ ~10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160 ppm) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted imidazolones like this compound?
- Methodological Answer : Regioselectivity depends on the choice of catalyst and reaction conditions. For example:
- Protecting Groups : Temporary protection of reactive NH sites with Boc or Fmoc groups directs substitution to the O-position .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for O-alkylation over N-alkylation .
- Phosphorane-Mediated Annulation : Iminophosphorane intermediates enable regioselective formation of imidazolone rings, as shown in related triazolone syntheses .
Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example, imidazolone derivatives show affinity for angiotensin II receptors, with key interactions at hydrophobic pockets .
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The tolyl group’s electron-donating effects increase reactivity at the imidazolone carbonyl .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds (e.g., NH···O=C interactions) .
Q. How can contradictions in reported biological activities of imidazolone derivatives be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values from enzyme inhibition assays vs. cell-based viability tests) .
- Structural-Activity Relationship (SAR) : Isolate variables like substituent effects. For instance, electron-withdrawing groups on the tolyl ring may enhance anti-inflammatory activity, while bulky groups reduce bioavailability .
- Reproducibility Checks : Validate key findings using orthogonal methods (e.g., X-ray crystallography vs. NMR for conformation analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
